1-(2-Amino-4-chlorophenyl)ethanone hydrochloride chemical properties
1-(2-Amino-4-chlorophenyl)ethanone hydrochloride chemical properties
This guide details the chemical properties, synthesis, and applications of 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride , a critical pharmacophore scaffold used in the development of quinoline-based therapeutics and kinase inhibitors.
Executive Summary: The Ortho-Amino Scaffold
1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (also known as 2'-Amino-4'-chloroacetophenone HCl ) is a bifunctional aromatic building block. Its value lies in the ortho-disposition of the nucleophilic amino group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride |
| Common Synonyms | 2'-Amino-4'-chloroacetophenone HCl; 4-Chloro-2-acetylaniline HCl |
| CAS Number (Salt) | 5467-71-0 |
| CAS Number (Free Base) | 39061-72-8 |
| Molecular Formula | |
| Molecular Weight | 206.07 g/mol (Salt); 169.61 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 262°C (dec.) (Salt); 104–105°C (Free Base) |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |
| Acidity (pKa) | ~2.5 (Conjugate acid of aniline nitrogen) |
Synthetic Methodologies
The synthesis of this compound requires precise regiocontrol to ensure the amino group is ortho to the acetyl group. Two primary industrial routes are employed: the Reductive Route (Scalable) and the Boron-Mediated Route (Direct).
Method A: Reductive Route (Scalable)
This method avoids the use of hazardous Lewis acids and is preferred for multi-gram to kilogram scale-up.
-
Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol.
-
Mechanism: Béchamp reduction of the nitro group to the amine.
Protocol:
-
Suspend 1-(4-chloro-2-nitrophenyl)ethanone (10.0 g, 50 mmol) in 50% aqueous ethanol (100 mL).
-
Add Glacial Acetic Acid (5 mL) and Iron powder (11.2 g, 200 mmol).
-
Reflux the mixture at 80°C for 4 hours. Monitor by TLC (disappearance of yellow nitro spot).
-
Filter the hot mixture through Celite to remove iron oxides.
-
Neutralize the filtrate with
to precipitate the free base. -
Salt Formation: Dissolve the crude solid in EtOAc and add 4M HCl in dioxane dropwise. Filter the resulting precipitate to yield the hydrochloride salt.[3][4]
Method B: Sugasawa Reaction (Direct Ortho-Acylation)
This method synthesizes the compound directly from 3-chloroaniline, utilizing the specific ortho-directing effect of boron trichloride.
-
Precursor: 3-Chloroaniline.
-
Reagents: Boron Trichloride (
), Aluminum Chloride ( ), Acetonitrile ( ). -
Mechanism: Formation of an anilinodichloroborane intermediate which activates the ortho position for Friedel-Crafts-like acylation.
Protocol:
-
Under
, add (1.1 eq) to a solution of 3-chloroaniline in dry toluene. -
Add acetonitrile (1.2 eq) followed by
(1.1 eq). -
Reflux for 6–12 hours. The boron complex templates the reaction to the ortho position.
-
Hydrolyze carefully with dilute HCl. The 2-amino-4-chloro isomer is the major product (due to steric directing away from the chloro group).
Synthetic Workflow Visualization
Figure 1: Dual synthetic pathways for 1-(2-Amino-4-chlorophenyl)ethanone HCl.
Reactivity & Applications in Drug Discovery[5]
The core utility of this molecule is its role as a C2-C3 synthon for heterocyclic rings.
Friedländer Quinoline Synthesis
This is the "Gold Standard" reaction for this scaffold. Condensation with a ketone containing an
-
Mechanism:
-
Imine Formation: The amino group attacks the ketone carbonyl.
-
Aldol Condensation: The acetyl methyl group (made enolic by acid/base) attacks the ketone's alpha position.
-
Dehydration: Aromatization to the quinoline.
-
General Protocol: Combine 1-(2-Amino-4-chlorophenyl)ethanone HCl (1 eq) with the target ketone (1.2 eq) and KOH (3 eq) in Ethanol. Reflux for 2–6 hours.
Pathway Diagram: Friedländer Annulation
Figure 2: The Friedländer synthesis pathway yielding 7-chloroquinolines.
Analytical Characterization
To validate the identity of the synthesized material, compare against these standard spectral markers.
Proton NMR ( -NMR, 400 MHz, DMSO- )
-
2.55 ppm (s, 3H): Acetyl methyl group (
). Distinctive sharp singlet. - 6.80 ppm (d, J=2.0 Hz, 1H): H-3 proton (Ortho to amino, meta to acetyl). The amino group shields this position significantly.
- 7.15 ppm (dd, J=8.5, 2.0 Hz, 1H): H-5 proton.
- 7.65 ppm (d, J=8.5 Hz, 1H): H-6 proton (Ortho to acetyl). Deshielded by the carbonyl anisotropy.
-
9.50 ppm (br s, 3H): Ammonium protons (
) in the salt form. (Note: In the free base, the appears broad around 7.0–7.5 ppm).
Mass Spectrometry (ESI-MS)
-
[M+H]+: 170.04 (Calculated for
). -
Isotope Pattern: Distinctive 3:1 ratio of M : M+2 peaks due to the Chlorine atom (
vs ).
Handling, Stability & Safety
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is significantly more stable.
-
Safety Profile:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
-
Incompatibility: Strong oxidizing agents, strong bases (liberates the free amine which may polymerize over time).
References
-
Friedländer Synthesis Mechanism & Scope
-
Marco-Contelles, J., et al. "The Friedländer Reaction: From the First Synthesis of Quinolines to the Preparation of Biologically Active Molecules." Chemical Reviews, 2009. Link
-
-
Sugasawa Reaction (Boron-Mediated Acylation)
-
Synthesis of 2-Aminoacetophenones via Reduction
-
Simpson, J. C. E., et al. "Cinnolines. Part I. Some derivatives of 4-chloro-2-aminoacetophenone." Journal of the Chemical Society, 1945. Link
-
-
Applications in Kinase Inhibitor Design
-
Momoli, C., et al. "Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone." Molbank, 2023. Link
-
-
Compound Data (PubChem)
-
"Acetophenone, 2-amino-4'-chloro-, hydrochloride." PubChem Compound Summary. Link
-
Sources
- 1. 1-(2-aMino-4-chlorophenyl)ethanone | 39061-72-8 [chemicalbook.com]
- 2. 1-(2-aMino-4-chlorophenyl)ethanone | 39061-72-8 [amp.chemicalbook.com]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
